molecular formula C9H7N3O2 B181461 2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 138479-54-6

2-(1H-1,2,4-triazol-1-yl)benzoic acid

Número de catálogo B181461
Número CAS: 138479-54-6
Peso molecular: 189.17 g/mol
Clave InChI: INJKHFHZWYNONQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1H-1,2,4-triazol-1-yl)benzoic acid is a chemical compound with the CAS Number: 138479-54-6 . It has a molecular weight of 189.17 and is a powder at room temperature .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . This synthesis process is part of the research in the development of more selective and potent anticancer molecules .


Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI Code for this compound is 1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H, (H,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)benzoic acid are part of the synthesis process of its hybrids . These reactions are crucial in the development of new anticancer agents .


Physical And Chemical Properties Analysis

2-(1H-1,2,4-triazol-1-yl)benzoic acid is a powder at room temperature . It has a melting point of 264-266 degrees Celsius .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2-(1H-1,2,4-triazol-1-yl)benzoic acid” and its hybrids have been synthesized and evaluated for their potential as anticancer agents . These compounds have shown potent inhibitory activities against certain cancer cell lines .

Methods of Application or Experimental Procedures

A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .

Results or Outcomes

Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Antifungal Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2-(1H-1,2,4-triazol-1-yl)benzoic acid” has been linked to a variety of pharmacological actions in recent years, including antifungal effects .

Results or Outcomes

Structural Optimization Platform for Anticancer Molecules

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Methods of Application or Experimental Procedures

A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .

Results or Outcomes

Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Promising Anticancer Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives have been synthesized and evaluated as promising anticancer agents .

Methods of Application or Experimental Procedures

Nineteen novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Results or Outcomes

Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Structural Optimization Platform for More Selective and Potent Anticancer Molecules

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids have been used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Methods of Application or Experimental Procedures

A series of “2-(1H-1,2,4-triazol-1-yl)benzoic acid” hybrids were synthesized and their structures were established by NMR and MS analysis . The in vitro cytotoxic evaluation was performed against MCF-7 and HCT-116 cancer cell lines .

Results or Outcomes

Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .

Promising Anticancer Agents

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives have been synthesized and evaluated as promising anticancer agents .

Methods of Application or Experimental Procedures

Nineteen novel “2-(1H-1,2,4-triazol-1-yl)benzoic acid” derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Results or Outcomes

Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Safety And Hazards

The safety information available indicates that 2-(1H-1,2,4-triazol-1-yl)benzoic acid has some hazards associated with it. The hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation respectively .

Direcciones Futuras

The future directions for the research and development of 2-(1H-1,2,4-triazol-1-yl)benzoic acid and its hybrids are promising. The results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name

2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKHFHZWYNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577218
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-yl)benzoic acid

CAS RN

138479-54-6
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-1,2,4-triazol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(1H-1,2,4-triazol-1-yl)benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.